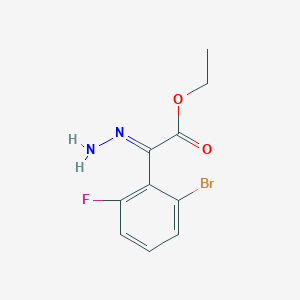

Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazinylideneacetate

Descripción

Propiedades

IUPAC Name |

ethyl (2E)-2-(2-bromo-6-fluorophenyl)-2-hydrazinylideneacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFN2O2/c1-2-16-10(15)9(14-13)8-6(11)4-3-5-7(8)12/h3-5H,2,13H2,1H3/b14-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQINZKQLAQYZMW-NTEUORMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NN)C1=C(C=CC=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/N)/C1=C(C=CC=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazinylideneacetate is a chemical compound with notable potential in medicinal chemistry due to its unique structure and biological activity. This compound features a hydrazone functional group and halogen substituents (bromo and fluoro) on the phenyl ring, which are significant for its reactivity and interaction with biological targets. The molecular formula is , with a molecular weight of approximately 289.1 g/mol .

Chemical Structure

The structural characteristics of this compound include:

- Hydrazone functional group : This contributes to its reactivity and potential biological interactions.

- Substituents : The presence of bromine and fluorine enhances lipophilicity, which can improve the compound's bioavailability .

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Preliminary studies suggest that this compound may interact with specific enzymes or receptors related to microbial resistance mechanisms. Its derivatives have shown promising results against various bacterial strains, including Staphylococcus aureus and Salmonella typhimurium, with effective minimum inhibitory concentrations (MIC) observed in the range of 16 µM to 64 µM .

Anticancer Properties

The compound's structural features allow for potential interactions with cancer-related pathways. Research has indicated that fluorinated compounds often exhibit reduced mutagenicity and enhanced anticancer activity due to their ability to inhibit key enzymes involved in cell proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound highlights the significance of halogen substitutions in enhancing biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromo and fluoro substituents | Antimicrobial, anticancer |

| Methyl 2-chloro-2-(4-methoxyphenyl)hydrazonoacetate | Methoxy group instead of bromo and fluoro | Antimicrobial properties |

| Ethyl 2-chloro-2-(4-chlorophenyl)hydrazonoacetate | Chlorine substituent on phenyl ring | Potential anticancer activity |

This table illustrates how variations in the substituents can lead to different biological activities, emphasizing the unique position of this compound due to its specific halogen substitutions .

Case Studies

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological efficacy. For instance, derivatives have been tested for their antibacterial properties against resistant strains, showing significant promise in reducing microbial viability .

Example Study

A study investigating fluoroaryl compounds demonstrated that those containing bromine and fluorine exhibited superior antibacterial activity compared to their non-fluorinated counterparts. The MIC values for these compounds were significantly lower, indicating enhanced potency .

Comparación Con Compuestos Similares

Table 1: Comparison of Bromo-Fluoro Phenyl Substituted Acetates

Key Observations :

- Positional isomerism (e.g., bromine at ortho vs. meta positions) significantly alters electronic properties and steric hindrance. For example, the 2-bromo-6-fluoro substitution in the target compound may enhance intramolecular halogen bonding compared to the 3-bromo-2-fluoro isomer .

Functional Analogs: Hydrazinylidene vs. Oxoacetate Derivatives

Table 2: Functional Group Comparison

Key Observations :

- The hydrazinylidene group in the target compound provides a planar, conjugated system, enhancing stability compared to oxoacetates, which are prone to keto-enol tautomerism .

Commercial Availability and Purity

Table 3: Availability and Specifications

Key Observations :

- Higher purity (98%) in positional isomers like Ethyl (2Z)-2-(3-bromo-2-fluorophenyl)-2-hydrazinylideneacetate may reflect optimized synthetic routes .

Métodos De Preparación

Synthesis Overview

The compound is synthesized primarily by the reaction of ethyl 2-hydrazinoacetate with 2-bromo-6-fluorobenzaldehyde or equivalent intermediates under reflux in alcoholic solvents such as ethanol or methanol. The key challenge lies in preparing the 2-bromo-6-fluorophenyl moiety with high purity, which is essential for the subsequent hydrazone formation.

Preparation of 2-Bromo-6-Fluorophenyl Intermediate

The 2-bromo-6-fluorophenyl group is typically introduced through a multi-step process involving:

- Bromination and fluorination of aromatic precursors

- Diazotization reactions

- Thermal decomposition of diazonium salts

A notable industrially viable method involves starting from low-cost toluic acid derivatives, followed by bromination, reduction, diazotization, and thermal cleavage to yield 2-bromo-6-fluoronaphthalene, which can be further transformed into the phenyl intermediate.

Step 1: Bromination and Debromination

Toluic acid is brominated in an acetic acid medium at 60-80 °C to introduce bromine at the 6-position, forming 1,6-dibromo-2-naphthylamine. This intermediate is then selectively debrominated using metallic tin powder or other reducing metals (iron, nickel, zinc, copper) at similar temperatures to yield 6-bromo-2-naphthylamine.

Step 2: Diazotization and Salt Formation

6-Bromo-2-naphthylamine undergoes diazotization with nitrous acid or sodium nitrite in an acidic medium (pityric acid, sulfuric acid, hydrochloric acid) at low temperatures (-2 to 5 °C). Fluoroboric acid or its salts are added to form a fluoroborate diazonium salt.

Step 3: Thermal Decomposition

The diazonium salt is thermally decomposed at 130-150 °C in an inert medium such as silicone oil or liquid paraffin to yield 2-bromo-6-fluoronaphthalene with yields ranging around 56-58% and purity above 99% (HPLC).

Formation of Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazinylideneacetate

Once the 2-bromo-6-fluorophenyl intermediate is obtained, it is reacted with ethyl 2-hydrazinoacetate under reflux conditions in ethanol or methanol. The reaction proceeds via condensation to form the hydrazone functional group.

- Solvent: Ethanol or methanol

- Temperature: Reflux (approx. 78 °C for ethanol)

- Reaction time: Several hours until completion

- Molar ratio: Equimolar or slight excess of hydrazine derivative to ensure complete reaction

Reaction Parameters and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Bromination temperature | 60-80 °C | Controlled to avoid over-bromination |

| Debromination temperature | 60-80 °C | Using metallic tin or other reducing metals |

| Diazotization temperature | -2 to 5 °C | Low temperature to stabilize diazonium salt |

| Thermal decomposition | 130-150 °C | Inert medium to prevent carbonization |

| Solvent for hydrazone formation | Ethanol or methanol | Reflux conditions optimize yield and purity |

| Reaction time | Typically several hours | Monitored by TLC or HPLC for completion |

Purification and Characterization

- The product is purified by filtration and distillation under reduced pressure to avoid decomposition.

- The final compound exhibits high purity (>99%) as confirmed by HPLC.

- Characterization techniques include ^1H-NMR, ^13C-NMR, mass spectrometry, and IR spectroscopy to confirm structure and purity.

Summary Table of Preparation Steps

Research Findings and Industrial Relevance

- The described synthesis route is noted for its simplicity, mild reaction conditions, and scalability for industrial production.

- Use of fluoroboric acid for diazonium salt formation offers cost advantages despite slightly lower yields compared to other fluorinating agents.

- The hydrazone formation step is straightforward and yields a product suitable for further applications in organic synthesis and medicinal chemistry.

- The high purity and reproducibility of the process make it suitable for research and development purposes.

Q & A

Q. What are the established synthetic pathways for Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazinylideneacetate?

The compound is typically synthesized via condensation reactions between hydrazine derivatives and halogenated aromatic ketones. For example, ethyl 2-isothiocyanatoacetate can react with substituted hydrazines under controlled pH (6–7) and reflux conditions in ethanol to form hydrazinylidene intermediates . Reaction optimization includes monitoring temperature (60–80°C) and using catalysts like acetic acid to enhance yields. Purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

- NMR : and NMR to confirm the hydrazinylidene moiety and aromatic substitution patterns. For example, the hydrazine NH proton appears as a singlet near δ 10–12 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with bromine and fluorine .

- IR Spectroscopy : Stretching vibrations for C=O (1700–1750 cm) and N–H (3200–3400 cm) confirm functional groups .

Q. How should researchers handle purification and storage of this compound?

- Purification : Recrystallization from ethanol or methanol is effective for removing byproducts. For trace impurities, use preparative HPLC with a C18 column and acetonitrile/water mobile phase .

- Storage : Store in amber vials under inert gas (N or Ar) at –20°C to prevent hydrolysis. Avoid exposure to moisture and light, as bromine and fluorine substituents increase reactivity .

Advanced Research Questions

Q. How can the crystal structure of this compound be determined using X-ray diffraction?

Single-crystal X-ray diffraction with SHELXL is the gold standard. Key steps:

- Grow crystals via slow evaporation of a saturated DMSO/ethanol solution.

- Collect data on a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 296 K.

- Refine structures using SHELXL, focusing on resolving disorder in the hydrazinylidene group. Anisotropic displacement parameters (ADPs) for bromine and fluorine atoms require careful modeling to avoid overfitting .

Q. How can tautomeric forms of the hydrazinylidene group be analyzed experimentally?

Tautomerism between keto and enol forms can be studied via:

- X-ray Crystallography : Bond lengths (C–N vs. C–O) and hydrogen-bonding networks distinguish tautomers. For example, a C–N bond <1.32 Å indicates enol dominance .

- Solid-State NMR : CP/MAS NMR reveals tautomeric populations in the crystalline state .

- DFT Calculations : Compare experimental IR/Raman spectra with computed vibrational modes for each tautomer .

Q. How can contradictions in spectroscopic and crystallographic data be resolved?

Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Mitigation strategies:

- Cross-validate using multiple techniques (e.g., solution NMR vs. solid-state NMR).

- Perform temperature-dependent studies to identify conformational flexibility .

- Use PLATON (SQUEEZE function) to model disordered solvent molecules in crystallographic data .

Q. What methodologies optimize reaction yields in large-scale syntheses?

- Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. 12 hours) and improves yields by 15–20% .

- Flow Chemistry : Enhances reproducibility by controlling residence time and temperature gradients. Use PTFE reactors to handle corrosive intermediates .

Methodological Resources

Q. What analytical techniques are recommended for assessing purity?

- HPLC : Use a reversed-phase C18 column with UV detection at 254 nm. Mobile phase: 70:30 acetonitrile/0.1% TFA in water. Retention time typically 8–10 minutes .

- Elemental Analysis : Confirm C, H, N, and halogen content within ±0.3% of theoretical values .

Q. How can researchers model reaction mechanisms for hydrazinylidene formation?

- Kinetic Studies : Monitor reaction progress via in situ IR to identify rate-determining steps.

- Isotopic Labeling : Use -hydrazine to trace nitrogen incorporation into the product .

- Computational Chemistry : Gaussian 09 with M06-2X/6-311+G(d,p) calculates transition states and intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.